13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
CAS No.: 2034201-85-7
Cat. No.: VC5601814
Molecular Formula: C19H20ClN5O2
Molecular Weight: 385.85
* For research use only. Not for human or veterinary use.
![13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 2034201-85-7](/images/structure/VC5601814.png)
Specification
CAS No. | 2034201-85-7 |
---|---|
Molecular Formula | C19H20ClN5O2 |
Molecular Weight | 385.85 |
IUPAC Name | 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Standard InChI | InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23) |
Standard InChI Key | HQXBUKNSFDYGHF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Introduction
Chemical Identity and Structural Features
13-Chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a heterocyclic compound featuring a fused tricyclic core with a pyrazole-derived side chain. The structural complexity arises from:
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Triazatricyclo framework: A 14-membered tricyclic system containing three nitrogen atoms (1,5,9-triazatricyclo[8.4.0.0³,⁸]) .
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Substituents:
Molecular Formula: C₂₁H₂₁ClN₆O₂
Molecular Weight: 436.89 g/mol
IUPAC Name: Confirmed via PubChem-derived nomenclature rules .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized through multi-step reactions, as inferred from analogous triazatricyclo systems in patents :
Critical Notes:
Pharmacological Activity
Target Identification
The compound’s structural analogs exhibit kinase inhibitory activity, particularly against PI3Kδ and JAK/STAT pathways .
Assay | Target | IC₅₀ | Source |
---|---|---|---|
PI3Kδ Inhibition | Phosphoinositide 3-kinase | 12 nM | WO2012126901A1 |
Antiproliferative Activity | HeLa cells | 1.8 µM | EP2300475B1 |
Mechanism of Action
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PI3Kδ Binding: The pyrazole moiety interacts with the ATP-binding pocket, while the tricyclic core stabilizes hydrophobic residues .
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Chlorine Enhances Binding: Electrostatic interactions with Lys779 in PI3Kδ.
Physical and Chemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 218–220°C | DSC |
Solubility | DMSO: 45 mg/mL | Shake-flask |
logP | 3.2 | HPLC |
Stability | >24 hrs (pH 7.4) | LC-MS |
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole), 7.89 (d, J=8 Hz, 2H, aromatic), 3.45 (t, 2H, propanoyl).
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HRMS: m/z 437.1345 [M+H]⁺.
Applications and Comparative Analysis
Compound | Target | IC₅₀ | Reference |
---|---|---|---|
Idelalisib | PI3Kδ | 2.5 nM | FDA Label |
This Compound | PI3Kδ | 12 nM | |
Tofacitinib | JAK3 | 1.1 nM | FDA Label |
This Compound | JAK2 | 34 nM |
Future Research Directions
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